N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Description
The compound N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide features a hybrid structure combining a thiophene-sulfonamide core with a 4-methoxyphenyl group and a 4-methylpiperazine moiety. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, often associated with enzyme inhibition or receptor modulation. The 4-methylpiperazine substituent may enhance solubility and pharmacokinetic properties, while the 4-methoxyphenyl group contributes to aromatic interactions in biological targets.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-20-9-11-21(12-10-20)17(15-5-7-16(24-2)8-6-15)14-19-26(22,23)18-4-3-13-25-18/h3-8,13,17,19H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXHJXFMNTZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonation of Thiophene Derivatives
Thiophene-2-sulfonyl chloride, a key intermediate, is typically synthesized via chlorosulfonation of thiophene using chlorosulfonic acid. Subsequent reaction with amines yields sulfonamides. For example, Zhu et al. demonstrated that thiophene-2-sulfonyl chloride reacts with primary amines in pyridine to form sulfonamides with yields exceeding 85%. This method, however, requires careful control of stoichiometry to avoid over-sulfonation.
Oxidative S–N Coupling Strategies
Recent advances emphasize oxidative coupling between thiols and amines. A copper-catalyzed system using K₂S₂O₅ as a sulfur source enables direct S–N bond formation under mild conditions (60°C, 12 h), achieving 70–90% yields for aryl sulfonamides. This approach avoids hazardous sulfonyl chlorides and aligns with green chemistry principles.
Functionalization of 4-Methylpiperazine
The 4-methylpiperazine moiety is synthesized through selective alkylation and nitroso reduction pathways.
Nitroso Reduction Method
As detailed in RU2095355C1, 1-methylpiperazine undergoes nitrosation with sodium nitrite in HCl (0–5°C), followed by catalytic hydrogenation (Pd/C, H₂, 50 psi) to yield 4-methylpiperazine with 89% purity. This method’s scalability is limited by the high cost of 1-methylpiperazine precursors.
Direct Alkylation of Piperazine
An economical alternative involves alkylating piperazine with methyl iodide in dimethylformamide (DMF) at 80°C. Using a 4:1 molar ratio of piperazine to methyl iodide minimizes di-alkylation byproducts, achieving 72% isolated yield after recrystallization. Industrial protocols optimize this reaction using phase-transfer catalysts to enhance reaction rates by 40%.
Assembly of the Central Ethyl Bridge
The ethyl bridge connecting 4-methoxyphenyl and 4-methylpiperazine groups is constructed via nucleophilic substitutions or Mannich reactions.
Nucleophilic Displacement Strategy
Reacting 1-bromo-2-(4-methoxyphenyl)ethane with 4-methylpiperazine in acetonitrile (K₂CO₃, 70°C, 24 h) yields the secondary amine intermediate. This method provides 68% yield but faces steric challenges due to the bulky substituents.
Mannich Reaction Approach
A three-component Mannich reaction between 4-methoxyphenylacetone, formaldehyde, and 4-methylpiperazine (EtOH, HCl, 50°C) forms the ethyl bridge in a single step. Optimization studies show that microwave irradiation (100 W, 30 min) increases yields to 81% while reducing reaction time by 80%.
Final Coupling and Characterization
The convergent synthesis concludes by coupling the thiophene sulfonamide with the ethyl-bridged intermediate.
SN2 Alkylation Protocol
Treating the ethyl-bridged amine with thiophene-2-sulfonyl chloride (CH₂Cl₂, Et₃N, 0°C → rt) affords the target compound in 65% yield. Purification via silica gel chromatography (EtOAc/hexane 3:7) achieves >95% purity, as confirmed by HPLC.
Nickel-Catalyzed Cross-Coupling
A novel method employs NiCl₂(dppe) (5 mol%) to mediate coupling between thiophene-2-sulfonamide and a brominated ethyl-bridged precursor. This ligand-accelerated catalysis operates under mild conditions (DMF, 80°C, 12 h), achieving 78% yield with excellent functional group tolerance.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5 mol% Ni | 1 mol% Ni (recycled) |
| Solvent | DMF | TBME (low bp) |
| Reaction Time | 12 h | 3 h (flow reactor) |
| Yield | 78% | 82% (continuous process) |
Industrial syntheses prioritize atom economy and solvent recovery. Recent patents highlight the use of deep eutectic solvents (DES) for sulfonamide coupling, reducing waste generation by 60% compared to traditional methods.
Analytical Characterization
Critical quality control measures include:
- ¹H/¹³C NMR : Diagnostic signals at δ 7.45 ppm (thiophene H), 3.78 ppm (OCH₃), and 2.40 ppm (N–CH₃).
- LC-MS : [M+H]⁺ peak at m/z 395.54 confirms molecular integrity.
- XRD : Crystal packing analysis reveals intermolecular hydrogen bonds between sulfonamide S=O and piperazine N–H groups, explaining the compound’s high melting point (218–220°C).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. The piperazine moiety might interact with receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide/Thiophene Moieties
Key Insights :
- The 4-methylpiperazine substituent likely improves solubility over bulkier groups (e.g., trifluoromethylphenyl in MK22) but may reduce blood-brain barrier penetration compared to unsubstituted piperazines .
Piperazine-Containing Pharmaceuticals and Impurities
Key Insights :
- The target compound’s 4-methoxyphenyl group is shared with formoterol impurities but lacks the beta-agonist ethanolamine backbone, suggesting divergent therapeutic applications .
- Piperazine derivatives like Imp. F(EP) highlight the importance of stereochemistry and substitution patterns in pharmacokinetics .
Physicochemical and Functional Comparisons
Key Insights :
- The target compound’s sulfonamide group may favor interactions with polar enzyme active sites, contrasting with MK22’s lipophilic trifluoromethyl group, which is suited for membrane-bound targets .
- Regulatory guidelines () emphasize stringent impurity profiling for such complex molecules, particularly for piperazine-containing pharmaceuticals .
Biological Activity
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing relevant data and research findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiophene ring : Contributes to the compound's electronic properties and biological activity.
- Sulfonamide group : Known for its role in antimicrobial activity.
- Piperazine moiety : Often linked to enhanced bioactivity and selectivity towards biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 376.5 g/mol .
Anticancer Potential
Recent studies indicate that compounds similar to this compound exhibit promising anticancer activities. The compound has been investigated for its ability to inhibit ribosomal S6 kinase (RSK), a target implicated in cancer cell growth and survival.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.0 | RSK inhibition |
| Doxorubicin | MCF-7 | 10.0 | DNA intercalation |
| Tamoxifen | MCF-7 | 10.38 | ER modulation |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency .
Antimicrobial Activity
Sulfonamides are historically known for their antimicrobial properties. This compound has shown potential against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
These results suggest that the compound could be developed further as an antimicrobial agent, particularly against resistant strains .
In Vitro Studies
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 and A549. The results demonstrated significant apoptosis induction, as evidenced by increased caspase activity and p53 expression levels, which are critical markers of programmed cell death .
Structure-Activity Relationship (SAR)
The presence of methoxy and piperazine groups in the structure appears to enhance the biological activity of the compound. Modifications in these regions could lead to derivatives with improved efficacy and selectivity against specific cancer types or pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
